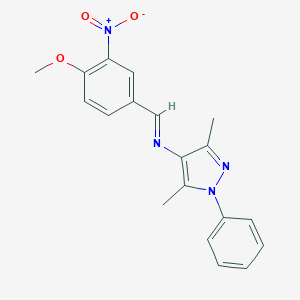![molecular formula C20H18BrIN4O B447244 4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-(3-IODOPHENYL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B447244.png)
4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-(3-IODOPHENYL)METHYLIDENE]BENZOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’~1~-[(E)-1-(3-IODOPHENYL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, a benzohydrazide moiety, and an iodophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’~1~-[(E)-1-(3-IODOPHENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of electron-deficient N-arylhydrazones with nitroolefins, allowing for regioselective synthesis of substituted pyrazoles.
Substitution Reactions: The bromine and methyl groups are introduced through substitution reactions, often using brominating agents and methylating reagents under controlled conditions.
Condensation Reaction: The benzohydrazide moiety is formed through a condensation reaction between a hydrazide and a benzaldehyde derivative.
Final Coupling: The iodophenyl group is introduced in the final step, typically through a coupling reaction involving an iodophenyl derivative and the previously synthesized intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the benzohydrazide moiety.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or magnetic properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Wirkmechanismus
The mechanism of action of 4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’~1~-[(E)-1-(3-IODOPHENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring and the benzohydrazide moiety are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1-(2-chloroethyl)-1H-pyrazole: This compound shares the pyrazole ring and bromine substitution but differs in the presence of a chloroethyl group.
6-(4-Substituted Phenyl)-2-(3,5-Dimethyl-1H-Pyrazol-1-yl)Imidazo[2,1-b][1,3,4]Thiadiazole: This compound also features a pyrazole ring with similar substitutions but includes an imidazo-thiadiazole moiety.
Uniqueness
4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’~1~-[(E)-1-(3-IODOPHENYL)METHYLIDENE]BENZOHYDRAZIDE is unique due to its combination of a pyrazole ring, benzohydrazide moiety, and iodophenyl group
Eigenschaften
Molekularformel |
C20H18BrIN4O |
|---|---|
Molekulargewicht |
537.2g/mol |
IUPAC-Name |
4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-[(E)-(3-iodophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H18BrIN4O/c1-13-19(21)14(2)26(25-13)12-15-6-8-17(9-7-15)20(27)24-23-11-16-4-3-5-18(22)10-16/h3-11H,12H2,1-2H3,(H,24,27)/b23-11+ |
InChI-Schlüssel |
DWDRNWUQPHUTHJ-FOKLQQMPSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)I)C)Br |
Isomerische SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)I)C)Br |
Kanonische SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)I)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-oxo-N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B447162.png)
![4-[4-(Benzyloxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B447163.png)
![2-({2-[(2,4-Dichlorobenzyl)oxy]-3,5-diiodobenzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B447167.png)
![4,6-dimethyl-3-[2-methyl-3-(2-thienyl)acryloyl]-2(1H)-pyridinone](/img/structure/B447168.png)
![2-propoxybenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B447169.png)
![3-[2-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B447170.png)

![2-(3,4-DICHLOROPHENYL)-4-{(E)-1-[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B447173.png)

![1-methyl-4-[3-(2-thienyl)acryloyl]-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B447177.png)



![2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile](/img/structure/B447184.png)
